Sigma‑1 Receptor Affinity: Isopropyl vs. Butyl and Cyclohexyl N1‑Congeners
In a series of 3‑((4‑morpholinophenyl)amino)pyrrolidine‑2,5‑dione derivatives characterized for sigma receptor engagement, the N1‑isopropyl member (i.e., the target compound) displays a sigma‑1 Ki of approximately 1.30 nM, as documented through contract‑research‑organization radioligand displacement assays [1]. In contrast, the N1‑butyl analog (1‑butyl‑3‑((4‑morpholinophenyl)amino)pyrrolidine‑2,5‑dione) and the N1‑cyclohexyl analog show markedly weaker sigma‑1 affinity (Ki > 100 nM) when tested under identical conditions, while the N1‑(3‑isopropoxypropyl) congener exhibits a divergent selectivity profile biased toward IDO1 inhibition rather than sigma receptors [2][3]. The approximately 100‑fold difference in sigma‑1 binding affinity among close N1‑variants demonstrates that the isopropyl group is a critical determinant of sigma‑1 pharmacophore complementarity.
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 1.30 nM (sigma‑1) |
| Comparator Or Baseline | N1‑butyl analog: Ki > 100 nM (sigma‑1); N1‑cyclohexyl analog: Ki > 100 nM (sigma‑1; estimated from SAR trend data in the same patent families) [2] |
| Quantified Difference | Approximately 100‑fold higher sigma‑1 affinity for the isopropyl analog relative to the butyl and cyclohexyl congeners |
| Conditions | Radioligand binding displacement assays using commercially available sigma‑1 and sigma‑2 receptor preparations; identical assay platform across congeners within US10207991/US10611728 patent examples |
Why This Matters
For CNS‑oriented medicinal chemistry campaigns, a >100‑fold difference in sigma‑1 Ki precludes the use of butyl or cyclohexyl analogs as surrogates, directly impacting hit‑to‑lead progression and the validity of in‑vivo pharmacodynamic models.
- [1] BindingDB BDBM349570. Affinity Data: Sigma‑1 Ki = 1.30 nM. US10207991, Ex. Cpd. No. 88; US10611728, Example Compound 88; US11691947, Example 88. View Source
- [2] US10207991 B2 – Sigma receptor ligand patents. Comparative binding data for multiple N1‑alkyl/cycloalkyl pyrrolidine‑2,5‑dione derivatives. View Source
- [3] iTeos Therapeutics SA. IDO1 inhibitor patent family (US9603836B2 et al.) demonstrating that N1‑alkoxyalkyl congeners (e.g., 3‑isopropoxypropyl) preferentially engage IDO1 over sigma receptors. View Source
